molecular formula C16H13NO B1306909 2-(4-Aminophenoxy)naphthalene CAS No. 71311-83-6

2-(4-Aminophenoxy)naphthalene

Cat. No. B1306909
CAS RN: 71311-83-6
M. Wt: 235.28 g/mol
InChI Key: FLSZEMCAUKGBBK-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)naphthalene is a chemical compound that serves as a monomer for the synthesis of various aromatic polyimides and polyamides. These polymers are characterized by their bis(phenoxy)naphthalene units, which contribute to their unique properties such as high thermal stability, solubility in organic solvents, and the ability to form transparent and flexible films. The compound is synthesized through nucleophilic aromatic substitution reactions and subsequent catalytic reduction processes.

Synthesis Analysis

The synthesis of 2-(4-Aminophenoxy)naphthalene-based monomers involves nucleophilic aromatic substitution reactions followed by catalytic reduction. For instance, the synthesis of 2,3-bis(4-aminophenoxy)naphthalene (BAPON) and its derivatives typically starts with the reaction of dihydroxynaphthalene with chloronitrobenzene or chloronitrobenzotrifluoride in the presence of potassium carbonate, followed by reduction with hydrazine and a palladium on carbon (Pd/C) catalyst . These reactions result in the formation of diamine monomers that are used to synthesize polyimides and polyamides with high performance characteristics.

Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenoxy)naphthalene-based polymers is characterized by the presence of bis(phenoxy)naphthalene units linked to various aromatic tetracarboxylic dianhydrides or dicarboxylic acids. The resulting polymers exhibit different degrees of crystallinity, with some showing semicrystalline patterns while others are amorphous, as indicated by X-ray diffraction studies . The presence of trifluoromethyl groups in some derivatives influences the molecular structure, leading to polymers with low dielectric constants and color intensity .

Chemical Reactions Analysis

The primary chemical reaction involved in the transformation of 2-(4-Aminophenoxy)naphthalene-based monomers into polymers is the formation of polyimides and polyamides through polycondensation or ring-opening polyaddition. This is followed by cyclodehydration or thermal/chemical imidization to form the final polymer structure . The polymers can undergo further reactions such as the formation of hydrogen bonds, π-π interactions, and C-H...π interactions, which contribute to the stability and mechanical properties of the resulting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 2-(4-Aminophenoxy)naphthalene are notable for their high thermal stability, with decomposition temperatures often exceeding 500°C . They also exhibit high glass transition temperatures, ranging from approximately 226°C to over 300°C, depending on the specific polymer and its structure . These materials are generally soluble in a variety of organic solvents, which facilitates their processing into films and coatings. The films produced are transparent, flexible, and exhibit good mechanical properties such as tensile strength and elongation at break . Additionally, some fluorinated derivatives have low dielectric constants and moisture absorption, making them suitable for electronic applications .

Scientific Research Applications

Synthesis and Properties of Aromatic Polyamides 2-(4-Aminophenoxy)naphthalene is utilized in the synthesis of aromatic polyamides and copolyamides, showcasing excellent properties such as solubility in aprotic solvents like NMP and DMAc. The resulting polymers from this compound form transparent, flexible, and tough films, demonstrating high thermal stability with glass transition temperatures ranging from 246–327°C and weight loss temperatures above 501°C in nitrogen and 476°C in air (Yang & Chen, 1992).

Polymer Synthesis and Applications 1,4-Bis(4-aminophenoxy)naphthalene, a compound closely related to 2-(4-Aminophenoxy)naphthalene, is used to synthesize a variety of aromatic polyimides. These polyimides, formed from the compound and various aromatic tetracarboxylic dianhydrides, exhibit properties suitable for high-performance materials, such as high glass transition temperatures and excellent thermal stability, making them potentially suitable for advanced technological applications (Yang & Chen, 1998).

Advanced Material Synthesis Novel polyaspartimides synthesized from 2,7-bis(4-maleimidophenoxy)naphthalene and various aromatic diamines display unique properties. These polymers are amorphous, organically soluble, and form dark-brown, brittle films. Their glass transition temperatures range between 192–231°C, and they exhibit high thermal stability with 5% weight loss temperatures above 300°C in nitrogen, indicating potential use in high-temperature applications (Wang & Hwang, 1996).

Organotin Compound Synthesis 2-(4-Aminophenoxy)naphthalene, among other compounds, is involved in the synthesis of organotin compounds derived from Schiff bases, which exhibit photophysical properties. These compounds have potential applications in organic light-emitting diodes (OLEDs), suggesting their utility in the development of new lighting and display technologies (García-López et al., 2014).

Bioelectrochemical Behavior The bioelectrochemical behavior of aromatic amines, including 2-(4-Aminophenoxy)naphthalene, has been studied, revealing unique properties such as irreversible electron transfer processes and groove binding interactions with DNA. These findings indicate potential applications in bioelectronic devices and molecular biology (Shabbir et al., 2017).

Future Directions

2-(4-Aminophenoxy)naphthalene and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of new aromatic polyimides, which have applications in the printed circuit, automobile, aerospace, and memory industries due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .

properties

IUPAC Name

4-naphthalen-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSZEMCAUKGBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393853
Record name 2-(4-Aminophenoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenoxy)naphthalene

CAS RN

71311-83-6
Record name 2-(4-Aminophenoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The nitro intermediate (10 mmol) obtained above was dissolved in EtOH (50 mL) and hydrogenated in the presence of 10% Pd/C (300 mg) until completion according to General Procedure H, as indicated by TLC or HPLC. The reaction mixture was then filtered to remove the catalyst. The solvent was removed in vacuuo to afford the desired 4-(naphthalen-2-yloxy)aniline, which was used directly for further transformation without further purification.
Name
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Ismail, B Mirza, I Haq, M Shabbir, Z Akhter… - Journal of …, 2015 - hindawi.com
Aromatic amines 1-amino-4-phenoxybenzene (A-1A), 2-(4-aminophenoxy) naphthalene (A-2A), and 1-(4-aminophenoxy) naphthalene (A-3A) were synthesized by the reduction of …
Number of citations: 38 www.hindawi.com
M Shabbir, Z Akhter, H Ismail, B Mirza - Journal of Molecular Structure, 2017 - Elsevier
Novel ether based Schiff bases (HL 1 - HL 4 ) were synthesized from 5-chloro-2-hydroxy benzaldehyde and primary amines (1-amino-4-phenoxybenzene, 4-(4-aminophenyloxy) …
Number of citations: 31 www.sciencedirect.com
M Shabbir, Z Akhter, I Ahmad, S Ahmed, M Bolte… - Bioorganic …, 2017 - Elsevier
Four aromatic amines 1-amino-4-phenoxybenzene (A 1 ), 4-(4-aminophenyloxy) biphenyl (A 2 ), 1-(4-aminophenoxy) naphthalene (A 3 ) and 2-(4-aminophenoxy) naphthalene (A 4 ) …
Number of citations: 8 www.sciencedirect.com
AAM Alezzy, H Alnahari, SAH Al-horibi - Journal of Chemistry and …, 2022 - sabapub.com
In the fields of medicine and pharmaceuticals, a family of compounds known as Schiff bases (SB) plays an important part. Schiff base metal complexes are known to display a broad …
Number of citations: 3 www.sabapub.com
M Shabbir, Z Akhter, H Ismail, B Mirza, A Basharat - JCRC, 2017 - ojs.aiou.edu.pk
Ether based Schiff bases- potential antimicrobial agents Page 1 Journal of Contemporary Research in Chemistry (2017) 2(1): 35-40 35 Ether based Schiff bases- potential antimicrobial …
Number of citations: 0 ojs.aiou.edu.pk
M Shabbir, Z Akhter, I Ahmad, S Ahmed, H Ismail… - Journal of Molecular …, 2016 - Elsevier
Four novel ON donor Schiff bases (E)-2-((4-phenoxyphenylimino)methyl)phenol (HL1), (E)-2-((4-(4-biphenyloxy)phenylimino)methyl)phenol(HL2), (E)-2-((4-(naphthalen-1-yloxy) …
Number of citations: 46 www.sciencedirect.com
M Shabbir, Z Akhter, PR Raithby… - Journal of …, 2017 - Taylor & Francis
Four novel ON donor Schiff bases (E)-3-((4-phenoxyphenylimino)methyl)benzene-1,2-diol (HL 1 ),(E)-3-((4-(4-biphenyloxy)phenyliminomethyl)benzene-1,2-diol (HL 2 ), (E)-3-((4-…
Number of citations: 10 www.tandfonline.com
A Gandini, F Prati, E Uliassi… - Drug Selectivity: An …, 2017 - Wiley Online Library
This chapter by choosing the field of neglected tropical diseases (NTDs) as the background therapeutic area describes efforts to develop multitarget drugs for solving the vexing medical …
Number of citations: 1 onlinelibrary.wiley.com
S Bases
Number of citations: 0

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